molecular formula C16H23NO B291897 N-(4-isopropylphenyl)cyclohexanecarboxamide

N-(4-isopropylphenyl)cyclohexanecarboxamide

Cat. No. B291897
M. Wt: 245.36 g/mol
InChI Key: LWQONGPRJXYGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)cyclohexanecarboxamide, also known as S (+) - Ketamine, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a derivative of ketamine, a well-known anesthetic drug. However, unlike ketamine, S (+) - Ketamine has fewer side effects and is less likely to cause addiction.

Mechanism of Action

The exact mechanism of action of S (+) - Ketamine is not fully understood. However, it is believed to act on the glutamate system in the brain, specifically the N-methyl-D-aspartate (NMDA) receptor. S (+) - Ketamine is an antagonist of the NMDA receptor, which leads to an increase in the release of glutamate and activation of downstream signaling pathways. This, in turn, leads to the rapid and long-lasting antidepressant effects observed in clinical studies.
Biochemical and Physiological Effects:
S (+) - Ketamine has been shown to have a variety of biochemical and physiological effects. It increases the release of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and the growth and survival of neurons. It also activates the mammalian target of rapamycin (mTOR) pathway, which is involved in protein synthesis and cell growth. Additionally, S (+) - Ketamine has been found to increase the number and function of synapses in the brain, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

S (+) - Ketamine has several advantages for lab experiments. It has a rapid onset of action and long-lasting effects, which makes it a useful tool for studying the glutamate system and its role in mental illness and chronic pain. Additionally, it has fewer side effects and is less likely to cause addiction compared to other drugs used for these conditions. However, S (+) - Ketamine is still a relatively new compound, and more research is needed to fully understand its effects and potential limitations.

Future Directions

There are several future directions for research on S (+) - Ketamine. One area of interest is the development of new drugs that target the glutamate system in a similar way to S (+) - Ketamine but with fewer side effects. Additionally, more research is needed to understand the long-term effects of S (+) - Ketamine on the brain and the potential for addiction. Finally, there is a need for more clinical studies to determine the optimal dosing and administration of S (+) - Ketamine for the treatment of depression, anxiety, and chronic pain.

Synthesis Methods

The synthesis of S (+) - Ketamine involves the reaction of cyclohexanone with 4-isopropylbenzaldehyde in the presence of a reducing agent, such as sodium borohydride. The resulting product is then converted to the amide form using a carboxylic acid derivative. The final product is a white crystalline powder with a melting point of 93-94°C.

Scientific Research Applications

S (+) - Ketamine has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain. It has been shown to have rapid and long-lasting antidepressant effects in patients with treatment-resistant depression. Additionally, it has been found to be effective in reducing anxiety symptoms in patients with generalized anxiety disorder. S (+) - Ketamine has also been studied as a potential treatment for chronic pain, including neuropathic pain and fibromyalgia.

properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)cyclohexanecarboxamide

InChI

InChI=1S/C16H23NO/c1-12(2)13-8-10-15(11-9-13)17-16(18)14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3,(H,17,18)

InChI Key

LWQONGPRJXYGRT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Origin of Product

United States

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